(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Overview
Description
Alpha-D-Manp-(1->4)-alpha-D-Manp is a glycosylmannose consisting of two alpha-D-mannopyranose residues linked by a (1->4) glycosidic bond.
Scientific Research Applications
Solubility and Physical Properties
Solubility in Ethanol-Water Solutions : Gong, Wang, Zhang, and Qu (2012) investigated the solubility of various saccharides, including trehalose dihydrate, which shares structural similarities with the compound , in ethanol-water mixtures. They found that the solubilities of these saccharides increased with temperature and varied with ethanol concentration (Gong et al., 2012).
Densities and Viscosities : Zhu, Ma, and Zhou (2010) examined the densities and viscosities of sugar alcohol aqueous solutions, including maltitol, which is structurally related to the compound. They provided insights into the physical behavior of these solutions under different temperatures and concentrations (Zhu et al., 2010).
Biological and Medicinal Applications
- Role in Blood Glucose Regulation : Muthusamy and Krishnasamy (2016) identified a compound structurally related to the one from Syzygium densiflorum Wall. ex Wight & Arn, traditionally used for diabetes treatment. This study highlighted the potential role of such compounds in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Synthetic Applications
Convenient Synthesis : Liu, Li, Lu, and Miao (2008) developed a method for synthesizing a compound closely related to the one . Their approach avoided the formation of undesired isomers, highlighting the compound's potential in synthetic chemistry applications (Liu et al., 2008).
As a Substrate in Catalysis : Aghazadeh and Nikpassand (2019) used 2-amino glucose, structurally similar to the compound, for synthesizing a nanocatalyst. This illustrates its use in green chemistry applications, especially in synthesizing novel compounds (Aghazadeh & Nikpassand, 2019).
properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-XABDMIIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859054 | |
Record name | 4-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
CAS RN |
149116-55-2 | |
Record name | 4-O-Mannopyranosyl-(1-6)-mannopyranan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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